molecular formula C15H17N3O4S B12456209 methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B12456209
M. Wt: 335.4 g/mol
InChI Key: JGNCUEMUKLIDNQ-UHFFFAOYSA-N
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Description

Methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves the reaction of methyl 4-aminobenzoate with a thiazole derivative under specific conditions. One common method includes the use of a protic acid catalyzed hetero Diels-Alder coupling reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include acids, bases, and oxidizing agents.

Scientific Research Applications

Methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in its biological activity by interacting with target proteins and altering their function. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[(3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoate

InChI

InChI=1S/C15H17N3O4S/c1-16-15-18(2)12(19)8-11(23-15)13(20)17-10-6-4-9(5-7-10)14(21)22-3/h4-7,11H,8H2,1-3H3,(H,17,20)

InChI Key

JGNCUEMUKLIDNQ-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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